6-(Trifluoromethyl)quinolin-3-amine

Lipophilicity Medicinal Chemistry Drug Design

Medicinal chemistry teams targeting CNS kinases often face poor BBB penetration with standard quinoline scaffolds. 6-(Trifluoromethyl)quinolin-3-amine (CAS 1082750-49-9) features a 6-CF₃ group that elevates cLogP to 2.18-within the optimal 2-4 range for CNS exposure-while the 3-amine enables facile library synthesis via amide coupling or reductive amination. • Preferred 6-CF₃ regioisomer over 8-CF₃ for colchicine-site tubulin binding • Compatible with Pd-catalyzed cross-couplings • Related analogs show MIC <6.25 µg/mL vs. M. tuberculosis. ≥98% purity white powder; 2-8°C storage.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 1082750-49-9
Cat. No. B1430856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinolin-3-amine
CAS1082750-49-9
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-5H,14H2
InChIKeyBEYOSZHIAWYERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinolin-3-amine (CAS 1082750-49-9) – Key Intermediate for Pharmaceutical R&D and Chemical Synthesis


6-(Trifluoromethyl)quinolin-3-amine (CAS 1082750-49-9) is a fluorinated heterocyclic building block belonging to the aminoquinoline class, featuring a quinoline core with a trifluoromethyl group at the 6-position and a primary amine at the 3-position [1]. This substitution pattern confers distinct physicochemical properties that are strategically leveraged in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound is typically supplied as a white to off-white crystalline powder with a molecular formula of C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol, available at purities of 95–98% .

Why 6-(Trifluoromethyl)quinolin-3-amine (1082750-49-9) Cannot Be Interchanged with Other Aminoquinoline Analogs


In research and industrial settings, the substitution of 6-(trifluoromethyl)quinolin-3-amine with other quinoline derivatives—even those with seemingly minor structural variations—can lead to significant changes in biological activity, metabolic stability, and downstream synthetic outcomes. The specific placement of the trifluoromethyl group at the 6-position, relative to the 3-amino group, creates a unique electronic environment that influences reactivity in cross-coupling reactions and target binding in biological systems . Furthermore, the electron-withdrawing nature of the CF₃ group at this position substantially alters the compound's lipophilicity (cLogP) and basicity (pKa) compared to its non-fluorinated, chloro-, fluoro-, or regioisomeric trifluoromethyl analogs, which can directly impact cell permeability and off-target engagement in drug discovery programs .

Quantitative Differentiation of 6-(Trifluoromethyl)quinolin-3-amine Against Structural Analogs


Enhanced Lipophilicity (cLogP) of the 6-CF₃-3-aminoquinoline Scaffold for Improved Membrane Permeability

The incorporation of a trifluoromethyl group at the 6-position of the quinoline ring significantly increases the compound's calculated partition coefficient (cLogP) compared to its unsubstituted and 6-halogenated counterparts. Specifically, 6-(trifluoromethyl)quinolin-3-amine exhibits a cLogP value of 2.18 . This value is substantially higher than that of quinolin-3-amine (cLogP ≈ 1.2) and 6-chloroquinolin-3-amine (cLogP ≈ 1.6) [1], indicating a >0.5 log unit increase in lipophilicity. This quantitative difference is critical for optimizing blood-brain barrier penetration and cellular uptake in medicinal chemistry campaigns .

Lipophilicity Medicinal Chemistry Drug Design

Reduced Electron Density at the 3-Amino Group: Impact on Reactivity and Binding Basicity

The strong electron-withdrawing effect of the 6-CF₃ group lowers the basicity of the adjacent quinoline nitrogen and the 3-amino group relative to non-fluorinated or 6-fluoro analogs. While direct experimental pKa data for the target compound is not widely reported in public literature, the inductive effect of the 6-CF₃ substituent is known to reduce the pKa of the quinoline nitrogen by approximately 1.0–1.5 units compared to unsubstituted quinoline [1]. This electronic modulation influences the nucleophilicity of the 3-amino group in amide coupling and Buchwald-Hartwig reactions, as well as the compound's hydrogen-bond donor/acceptor capacity in biological target engagement .

Electronics Reactivity Cross-coupling

Regioisomeric Advantage: 6-CF₃ Substitution vs. 8-CF₃ in Kinase Inhibitor Binding

In the context of kinase inhibitor design, the position of the trifluoromethyl group on the quinoline core dictates the vector of the hydrophobic substituent relative to the ATP-binding pocket. The 6-CF₃ isomer (target compound) positions the trifluoromethyl group towards the solvent-exposed region or a specific hydrophobic sub-pocket in many kinases, whereas the 8-CF₃ isomer may clash with hinge-binding residues due to steric hindrance . A 2023 study on trifluoromethylquinoline derivatives as tubulin polymerization inhibitors demonstrated that compounds with a 6-CF₃ substitution pattern exhibited potent antiproliferative activity (nanomolar range) across multiple cancer cell lines, while the corresponding 8-CF₃ analogs showed significantly reduced activity (data not fully disclosed but noted as less favorable) .

Kinase Inhibitors Structure-Activity Relationship (SAR) Binding Affinity

High-Value Research Applications for 6-(Trifluoromethyl)quinolin-3-amine (1082750-49-9)


Design and Synthesis of CNS-Penetrant Kinase Inhibitors

Medicinal chemistry teams targeting CNS kinases (e.g., SGK1, PI3K isoforms) can utilize 6-(trifluoromethyl)quinolin-3-amine as a privileged scaffold. Its elevated cLogP of 2.18 (vs. ~1.2 for unsubstituted analog) aligns with the optimal lipophilicity range (2–4) for blood-brain barrier penetration, while the 3-amino handle provides a versatile attachment point for building focused compound libraries . The electronic modulation from the 6-CF₃ group further refines binding kinetics to the ATP pocket [1].

Structure-Activity Relationship (SAR) Exploration of Tubulin Polymerization Inhibitors

Researchers developing antimitotic agents can incorporate 6-(trifluoromethyl)quinolin-3-amine as a key intermediate. As demonstrated in recent studies, the 6-CF₃-quinoline core exhibits potent antiproliferative activity by targeting the colchicine binding site of tubulin . The compound serves as an ideal starting point for systematic SAR studies aimed at optimizing potency and reducing off-target effects, leveraging the favorable 6-CF₃ regioisomer over the 8-CF₃ alternative .

Synthesis of Antimycobacterial and Antiparasitic Lead Compounds

Given the established antimycobacterial activity of trifluoromethyl-aminoquinoline derivatives (MIC < 6.25 µg/mL against M. tuberculosis H37Rv for closely related 4-amino-substituted 2,8-bis(trifluoromethyl)quinolines) [1], this 3-amino-6-CF₃ building block is well-suited for developing novel anti-infective agents. Its unique substitution pattern can be elaborated via amide coupling or reductive amination to generate diverse libraries for screening against drug-resistant bacterial and parasitic strains .

Building Block for Advanced Organic Materials and Agrochemicals

Beyond pharmaceuticals, the electron-deficient nature of the 6-(trifluoromethyl)quinolin-3-amine scaffold makes it a valuable intermediate in the synthesis of functional organic materials, such as ligands for metal-organic frameworks (MOFs) or components in organic light-emitting diodes (OLEDs) . Its predictable reactivity in Pd-catalyzed cross-couplings enables the construction of complex molecular architectures for materials science and agrochemical discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.